1-[2-(4-fluorobenzoyl)benzoyl]-3-[(furan-2-yl)methanesulfonyl]pyrrolidine
Description
1-[2-(4-Fluorobenzoyl)benzoyl]-3-[(furan-2-yl)methanesulfonyl]pyrrolidine is a structurally complex pyrrolidine derivative featuring dual aromatic substituents. The pyrrolidine core is substituted at the 1-position with a 2-(4-fluorobenzoyl)benzoyl group and at the 3-position with a (furan-2-yl)methanesulfonyl moiety. The furan-2-yl sulfonyl group contributes to hydrogen-bonding capacity and may influence solubility due to its polar nature.
Properties
IUPAC Name |
(4-fluorophenyl)-[2-[3-(furan-2-ylmethylsulfonyl)pyrrolidine-1-carbonyl]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FNO5S/c24-17-9-7-16(8-10-17)22(26)20-5-1-2-6-21(20)23(27)25-12-11-19(14-25)31(28,29)15-18-4-3-13-30-18/h1-10,13,19H,11-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKITYVWEFCNLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC=CC=C3C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-fluorobenzoyl)benzoyl]-3-[(furan-2-yl)methanesulfonyl]pyrrolidine typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of 4-fluorobenzoyl chloride: This can be achieved by reacting 4-fluorobenzoic acid with thionyl chloride under reflux conditions.
Acylation of benzoyl chloride: The 4-fluorobenzoyl chloride is then reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-(4-fluorobenzoyl)benzoyl chloride.
Pyrrolidine ring formation: The 2-(4-fluorobenzoyl)benzoyl chloride is then reacted with pyrrolidine in the presence of a base such as triethylamine to form the pyrrolidine ring.
Sulfonylation: Finally, the furan-2-ylmethanesulfonyl chloride is reacted with the pyrrolidine derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-fluorobenzoyl)benzoyl]-3-[(furan-2-yl)methanesulfonyl]pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-[2-(4-fluorobenzoyl)benzoyl]-3-[(furan-2-yl)methanesulfonyl]pyrrolidine exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets, leading to potential therapeutic effects against cancer.
Case Study: Cytotoxicity against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results demonstrated notable cytotoxicity with varying IC50 values:
| Compound ID | Cell Line | IC50 (µg/mL) |
|---|---|---|
| A | MCF-7 | 5.32 |
| B | HepG2 | 10.15 |
These findings suggest that the compound could be further investigated as a potential chemotherapeutic agent.
Antimicrobial Activity
The antimicrobial properties of this compound are also noteworthy. Studies have shown that it possesses significant antibacterial and antifungal activities, making it a candidate for further research in infectious disease treatment.
Antibacterial Activity
The following table summarizes the minimum inhibitory concentrations (MICs) against various bacterial strains:
| Compound ID | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| C | Staphylococcus aureus | 32 |
| D | Escherichia coli | 47.5 |
The presence of the furan ring is believed to enhance the antimicrobial efficacy by disrupting bacterial cell wall synthesis.
Synthesis and Development
The synthesis of this compound has been documented in various patents and research articles, highlighting its potential as an intermediate in producing more complex pharmaceutical agents. For instance, derivatives of this compound are being explored for their role as inhibitors of HMG-CoA reductase, a target for cholesterol-lowering drugs.
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorobenzoyl)benzoyl]-3-[(furan-2-yl)methanesulfonyl]pyrrolidine involves its interaction with specific molecular targets. The compound’s aromatic and heterocyclic structures allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Key Observations:
Aromatic Substituents: The target compound’s 4-fluorobenzoyl group contrasts with the naphthofuran () and trifluoromethylpyridine () in terms of steric bulk and electronic effects. Fluorination enhances electron-withdrawing properties compared to methoxy or chloro groups in analogs .
Core Modifications: Unlike ’s urea-linked sulfonylphenyl group, the target compound uses a direct methanesulfonyl-furan linkage, eliminating hydrogen-bond donors (urea NH groups) but retaining acceptor capacity via sulfonyl oxygen . The pyrrolidine core in the target compound is simpler than ’s dione-fused pyrrolidine, which may confer greater conformational flexibility .
Synthetic Complexity :
- The target compound likely requires sequential acylation and sulfonylation steps, akin to methods in (reflux with aromatic aldehydes) and (sulfonyl group introduction) .
- ’s piperazine and dione formation involves multi-step heterocyclic coupling, suggesting the target compound’s synthesis is comparatively straightforward .
Electronic and Steric Effects
- Fluorobenzoyl vs.
- Sulfonyl vs. Sulfanyl : The sulfonyl group in the target compound is a stronger electron-withdrawing moiety than ’s sulfanyl, which may alter reactivity in nucleophilic substitution or oxidation reactions .
- Furan vs. Naphthofuran : The smaller furan ring reduces steric hindrance compared to ’s naphthofuran, possibly improving access to enzymatic active sites .
Biological Activity
The compound 1-[2-(4-fluorobenzoyl)benzoyl]-3-[(furan-2-yl)methanesulfonyl]pyrrolidine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The molecular formula for the compound is , which features a pyrrolidine ring substituted with a furan moiety and a 4-fluorobenzoyl group. The structural complexity of this compound suggests multiple points of interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, derivatives containing furan and benzoyl groups have shown promising results against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). In vitro cytotoxicity assays revealed that these compounds could inhibit cell proliferation effectively.
| Compound | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| Compound B | HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
These findings suggest that the presence of the furan ring and the benzoyl substituents may enhance the antitumor activity by promoting interactions with DNA or inhibiting DNA-dependent enzymes .
The proposed mechanism of action for this class of compounds involves DNA binding and inhibition of topoisomerases , which are critical enzymes for DNA replication and transcription. Studies have shown that these compounds can bind to the minor groove of DNA, disrupting normal cellular processes and leading to apoptosis in cancer cells .
Antimicrobial Activity
In addition to antitumor effects, there is emerging evidence that compounds with similar structures possess antimicrobial properties. For example, studies on related furan derivatives have demonstrated activity against various bacterial strains, including Listeria monocytogenes and Staphylococcus aureus. This suggests a potential dual therapeutic application in both oncology and infectious diseases .
Case Study 1: Antitumor Efficacy in Lung Cancer Models
A study evaluating the effects of a furan-benzoyl derivative on lung cancer models reported significant tumor regression in vivo. The compound was administered at submicromolar doses, resulting in reduced tumor size and improved survival rates among treated animals compared to controls.
Case Study 2: Antimicrobial Screening
In another investigation, a series of synthesized furan derivatives were screened for their antimicrobial activity. The results indicated that certain compounds exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria, suggesting their utility as potential antibiotics or adjunct therapies in infection management.
Q & A
What are the recommended multi-step synthetic routes for synthesizing 1-[2-(4-fluorobenzoyl)benzoyl]-3-[(furan-2-yl)methanesulfonyl]pyrrolidine?
Basic Research Question
The synthesis involves sequential coupling and functionalization steps. A typical route includes:
Coupling Reactions : Use palladium on carbon (Pd/C) as a catalyst in dimethylformamide (DMF) for benzoyl group introduction .
Sulfonylation : React the pyrrolidine intermediate with (furan-2-yl)methanesulfonyl chloride under controlled basic conditions to install the sulfonyl group .
Purification : Recrystallization or chromatography ensures >95% purity .
Key Considerations : Optimize reaction time and temperature to avoid side products. Monitor intermediates via TLC (e.g., hexane/ethyl acetate 3:1) .
How can spectroscopic techniques validate the structure and purity of this compound?
Basic Research Question
Methodological validation includes:
- NMR Spectroscopy : Analyze - and -NMR for characteristic peaks (e.g., fluorobenzoyl aromatic protons at δ 7.2–7.6 ppm, furan protons at δ 6.3–6.5 ppm) .
- Elemental Analysis : Confirm C, H, N, S, and F content within ±0.3% of theoretical values .
- Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H] at m/z calculated for CHFNOS) .
How can computational methods optimize reaction pathways and predict intermediates?
Advanced Research Question
Integrate quantum chemical calculations (e.g., DFT) with experimental
Reaction Path Search : Use software like GRRM to identify transition states and intermediates .
Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst loading) .
Feedback Loop : Validate computational predictions with small-scale experiments, then refine models .
Example : Predict the energy barrier for sulfonylation to minimize byproducts.
How can structure-activity relationship (SAR) studies guide modifications for enhanced biological activity?
Advanced Research Question
Focus on substituent effects:
- Fluorobenzoyl Group : Replace 4-fluoro with other halogens (e.g., Cl, Br) to assess binding affinity changes to target enzymes .
- Furan Sulfonyl Group : Modify the furan ring (e.g., methyl substitution) to alter hydrophobicity and metabolic stability .
Method : Synthesize analogs, then test in enzyme inhibition assays (IC) and logP measurements .
How to resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Address discrepancies via:
Assay Validation : Ensure consistent assay conditions (e.g., pH, temperature) across studies.
Impurity Analysis : Use HPLC-MS to rule out batch-specific impurities affecting activity .
Target Profiling : Screen against off-target receptors (e.g., GPCR panels) to identify confounding interactions .
Case Study : If fluorobenzoyl orientation differs between crystallography and docking studies, re-evaluate binding poses using molecular dynamics .
What strategies elucidate the reaction mechanism of sulfonylation in the synthesis?
Advanced Research Question
Combine experimental and theoretical approaches:
Kinetic Studies : Vary sulfonyl chloride concentration to determine rate laws .
Isotopic Labeling : Use -labeled reagents to track oxygen transfer in the sulfonyl group .
Computational Modeling : Simulate nucleophilic attack by pyrrolidine nitrogen on the sulfonyl chloride using DFT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
